molecular formula C11H16ClNO B13298865 2-(1-Amino-2-methylpropyl)-4-chloro-6-methylphenol

2-(1-Amino-2-methylpropyl)-4-chloro-6-methylphenol

Cat. No.: B13298865
M. Wt: 213.70 g/mol
InChI Key: CJORTTRKKUQCJK-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-chloro-6-methylphenol is an organic compound with a complex structure that includes an amino group, a chloro group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-chloro-6-methylphenol typically involves multiple steps. One common method includes the alkylation of 4-chloro-6-methylphenol with 1-amino-2-methylpropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-chloro-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydroxide and a suitable solvent such as ethanol or methanol.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenol derivatives.

    Substitution: Hydroxylated or alkoxylated phenol derivatives.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4-chloro-6-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-4-chloro-6-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but lacking the chloro and phenol groups.

    4-Chloro-2-methylphenol: Shares the chloro and phenol groups but lacks the amino and methylpropyl groups.

Uniqueness

2-(1-Amino-2-methylpropyl)-4-chloro-6-methylphenol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and chloro groups allows for diverse chemical reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-chloro-6-methylphenol

InChI

InChI=1S/C11H16ClNO/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,10,14H,13H2,1-3H3

InChI Key

CJORTTRKKUQCJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C(C)C)N)Cl

Origin of Product

United States

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